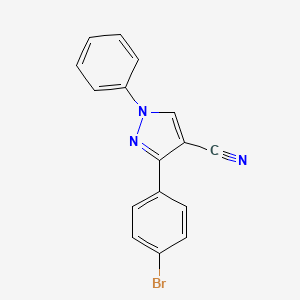
4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TBA-DAB-EDA-TT, and it belongs to the class of triazine-thiol derivatives. The compound has been studied extensively, and it has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of TBA-DAB-EDA-TT is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various signaling pathways. In cancer therapy, TBA-DAB-EDA-TT has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuroprotection, the compound has been shown to modulate the activity of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
TBA-DAB-EDA-TT has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In neuronal cells, TBA-DAB-EDA-TT has a protective effect and improves cognitive function. Additionally, TBA-DAB-EDA-TT has potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of TBA-DAB-EDA-TT is its high yield and relatively simple synthesis method. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one of the limitations of TBA-DAB-EDA-TT is its limited solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are numerous potential future directions for the study of TBA-DAB-EDA-TT. One potential direction is the further investigation of the compound's potential therapeutic applications, particularly in cancer therapy and neuroprotection. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of the compound's properties may lead to the development of new and improved therapeutic agents.
合成法
The synthesis of TBA-DAB-EDA-TT involves the reaction of 4-amino-6-chloro-1,3,5-triazine with tert-butylamine and diethylamine in the presence of sodium hydride. The reaction occurs at room temperature, and the yield of the product is typically high. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
TBA-DAB-EDA-TT has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various research fields, including cancer therapy, neuroprotection, and antioxidant activity. In cancer therapy, TBA-DAB-EDA-TT has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neuroprotection, the compound has been shown to have a protective effect on neuronal cells and to improve cognitive function in animal models. Additionally, TBA-DAB-EDA-TT has been shown to have potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-(tert-butylamino)-6-(diethylamino)-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-16(7-2)9-12-8(13-10(17)14-9)15-11(3,4)5/h6-7H2,1-5H3,(H2,12,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDMAVFWPYSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=S)N=C(N1)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)